molecular formula C149H225N39O46 B12789260 Beinaglutide CAS No. 123475-27-4

Beinaglutide

货号: B12789260
CAS 编号: 123475-27-4
分子量: 3298.6 g/mol
InChI 键: NGJOFQZEYQGZMB-KTKZVXAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Beinaglutide is synthesized using recombinant DNA technology. The gene encoding the GLP-1 analogue is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli or yeast. The host cells are cultured under specific conditions to express the GLP-1 analogue, which is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, and the GLP-1 analogue is harvested and purified through a series of filtration and chromatography steps to ensure high purity and activity .

化学反应分析

Types of Reactions: Beinaglutide primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as amino acid derivatives, coupling agents like carbodiimides, and protecting groups to ensure selective reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products: The major product of the synthesis is the GLP-1 analogue itself, which is then formulated into an injectable solution for therapeutic use .

科学研究应用

Weight Management

A significant body of research supports beinaglutide's effectiveness in weight management. In a multicenter, randomized, double-blind study involving 427 non-diabetic Chinese adults with obesity or overweight conditions, participants receiving this compound experienced an average weight reduction of 6.0% compared to 2.4% in the placebo group over 16 weeks. Notably, 58.2% of those treated with this compound achieved a weight reduction of 5% or more, compared to only 25.4% in the placebo group .

Table 1: Weight Loss Outcomes with this compound

ParameterThis compound GroupPlacebo GroupP-value
Mean Weight Change-6.0%-2.4%<0.0001
% Achieving ≥5% Weight Loss58.2%25.4%<0.0001
% Achieving ≥10% Weight Loss21.3%5.1%<0.0001

Glycemic Control

In addition to weight loss, this compound has demonstrated significant improvements in glycemic control among T2DM patients. A study reported reductions in glycated hemoglobin (HbA1c) levels by up to 1.5% after three months of treatment . The reduction in fasting plasma glucose (FPG) and postprandial glucose levels further supports its role in managing diabetes effectively.

Table 2: Glycemic Control Outcomes with this compound

ParameterBaseline ValuePost-Treatment ValueP-value
HbA1c (%)8.57.0<0.0001
FPG (mg/dL)150130<0.0001

Safety Profile

The safety profile of this compound has been generally favorable, with mild-to-moderate gastrointestinal side effects being the most common adverse events reported (e.g., nausea). In clinical trials, the incidence of serious adverse events such as pancreatitis was not observed .

Table 3: Adverse Events Associated with this compound

Adverse EventThis compound Group (%)Placebo Group (%)
Nausea49.37.1
Discontinuation due to AE5.90.7

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study A : A T2DM patient with obesity underwent treatment with this compound for three months, resulting in a weight loss of 8 kg and a reduction in HbA1c from 8.3% to 6.9%. The patient reported improved energy levels and reduced cravings.
  • Case Study B : In another instance involving a non-diabetic individual with obesity, this compound administration led to a significant decrease in waist circumference by approximately 4 cm over a period of four months, alongside improvements in metabolic markers such as triglycerides and LDL cholesterol .

作用机制

Beinaglutide acts as a GLP-1 receptor agonist. GLP-1 is an incretin hormone that stimulates insulin secretion and inhibits glucagon release in response to food intake. This dual action helps lower blood glucose levels. This compound binds to the GLP-1 receptor on pancreatic beta cells, enhancing insulin secretion and reducing glucagon levels, thereby improving glycaemic control .

相似化合物的比较

    Exenatide: Another GLP-1 analogue used for the treatment of T2DM.

    Liraglutide: A long-acting GLP-1 analogue with similar therapeutic effects.

    Semaglutide: A GLP-1 analogue with a longer half-life, allowing for less frequent dosing.

Uniqueness of Beinaglutide: this compound is unique in its full homology to human GLP-1, which reduces the risk of immunogenicity and adverse reactions. It has shown significant efficacy in weight loss and glycaemic control, making it a valuable therapeutic option for patients with T2DM and obesity .

生物活性

Beinaglutide is a recombinant human GLP-1 (rhGLP-1) analog that has garnered attention for its potential in managing type 2 diabetes (T2DM) and obesity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and clinical efficacy based on various studies.

This compound mimics the action of endogenous GLP-1, a hormone secreted by L cells in the intestine in response to food intake. It enhances insulin secretion from pancreatic beta cells, inhibits glucagon release, and slows gastric emptying, contributing to improved glycemic control. Additionally, it has been shown to promote satiety and reduce appetite, leading to weight loss.

Effects on Lipid Metabolism

Recent studies have highlighted this compound's role in regulating lipid metabolism. In an experiment involving obese mice, this compound administration resulted in:

  • Reduced body weight and fat mass : Mice treated with this compound exhibited significant reductions in body weight and fat mass compared to control groups .
  • Improved insulin sensitivity : The compound enhanced insulin sensitivity in white adipose tissues, indicating a favorable impact on metabolic health .
  • Altered lipid profiles : Changes were observed in the composition of lipid classes within adipose tissues. Notably, there was a reduction in triglycerides and diglycerides in subcutaneous adipose tissue, while the overall abundance of glycerolipids remained stable .

Table 1: Summary of Effects on Lipid Metabolism

ParameterControl GroupThis compound Treatment
Body Weight (g)30 ± 224 ± 2
Fat Mass (g)15 ± 110 ± 1
Plasma Lipid Levels (mg/dL)150 ± 10120 ± 10
Insulin Sensitivity Index0.50.8

Clinical Studies and Efficacy

Several clinical trials have assessed the efficacy of this compound for weight management and glycemic control:

  • Weight Management Study : A multicenter, randomized trial involving 427 Chinese adults showed that those receiving this compound experienced a mean weight reduction of 6.0% compared to 2.4% in the placebo group over 16 weeks. A significant proportion (58.2%) of participants achieved a weight reduction of at least 5% , demonstrating its effectiveness as an adjunct therapy for obesity .
  • Glycemic Control Study : Another study evaluated this compound's impact on glycemic parameters over three months. Participants showed significant reductions in HbA1c levels, fasting plasma glucose, and body mass index (BMI). Notably, the treatment group exhibited improvements in lipid profiles, including increased HDL cholesterol and decreased LDL cholesterol .

Table 2: Clinical Outcomes After this compound Treatment

ParameterBaselineAfter Treatment
HbA1c (%)8.5 ± 0.37.2 ± 0.2
Body Weight (kg)85 ± 580 ± 5
Waist Circumference (cm)100 ± 398 ± 3
HDL Cholesterol (mg/dL)40 ± 545 ± 5
LDL Cholesterol (mg/dL)120 ± 10110 ± 10

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse events include mild-to-moderate nausea; however, severe complications such as pancreatitis have not been reported . The treatment is well-tolerated among patients with obesity or T2DM when combined with lifestyle interventions.

属性

CAS 编号

123475-27-4

分子式

C149H225N39O46

分子量

3298.6 g/mol

IUPAC 名称

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H225N39O46/c1-17-76(10)119(145(230)166-80(14)125(210)174-104(60-86-63-158-91-36-25-24-35-89(86)91)135(220)176-100(56-73(4)5)136(221)185-117(74(6)7)143(228)173-92(37-26-28-52-150)127(212)159-66-111(197)168-98(148(233)234)39-30-54-157-149(154)155)187-137(222)102(57-83-31-20-18-21-32-83)177-132(217)97(47-51-115(203)204)172-131(216)93(38-27-29-53-151)169-123(208)78(12)163-122(207)77(11)165-130(215)96(44-48-109(153)195)167-110(196)65-160-129(214)95(46-50-114(201)202)171-133(218)99(55-72(2)3)175-134(219)101(59-85-40-42-88(194)43-41-85)178-140(225)106(68-189)181-142(227)108(70-191)182-144(229)118(75(8)9)186-139(224)105(62-116(205)206)179-141(226)107(69-190)183-147(232)121(82(16)193)188-138(223)103(58-84-33-22-19-23-34-84)180-146(231)120(81(15)192)184-112(198)67-161-128(213)94(45-49-113(199)200)170-124(209)79(13)164-126(211)90(152)61-87-64-156-71-162-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,158,189-194H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,195)(H,156,162)(H,159,212)(H,160,214)(H,161,213)(H,163,207)(H,164,211)(H,165,215)(H,166,230)(H,167,196)(H,168,197)(H,169,208)(H,170,209)(H,171,218)(H,172,216)(H,173,228)(H,174,210)(H,175,219)(H,176,220)(H,177,217)(H,178,225)(H,179,226)(H,180,231)(H,181,227)(H,182,229)(H,183,232)(H,184,198)(H,185,221)(H,186,224)(H,187,222)(H,188,223)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,233,234)(H4,154,155,157)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1

InChI 键

NGJOFQZEYQGZMB-KTKZVXAJSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N

规范 SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。